

# ML204 Hydrochloride: A Tool for Investigating Cardiac Arrhythmias

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## Compound of Interest

Compound Name: ML204 hydrochloride

Cat. No.: B609123

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**ML204 hydrochloride** is a potent and selective inhibitor of the Transient Receptor Potential Canonical (TRPC) 4 and 5 channels.[1][2] These non-selective cation channels are implicated in a variety of physiological processes, and emerging evidence suggests their involvement in cardiac function and pathology, including cardiac arrhythmias.[1] This document provides detailed application notes and experimental protocols for utilizing **ML204 hydrochloride** as a pharmacological tool to investigate the role of TRPC4 and TRPC5 channels in the context of cardiac arrhythmias.

## Mechanism of Action and Cardiac Relevance

**ML204 hydrochloride** exerts its effects by directly blocking TRPC4 and TRPC5 channels, thereby inhibiting the influx of cations, including  $\text{Ca}^{2+}$ , into cells.[3][4] This action is independent of G-protein coupled receptor (GPCR) signaling pathways that may lead to channel activation.[3][4]

In the heart, TRPC channels, including TRPC4 and TRPC5, are expressed in various cell types, including atrial and ventricular myocytes and cells of the sinoatrial node.[1] Their activity can be modulated by mechanical stretch and oxidative stress, both of which are known contributors to arrhythmogenesis.[1] Inhibition of these channels with **ML204 hydrochloride**

can therefore be a valuable strategy to dissect their contribution to the electrical instability of the heart.

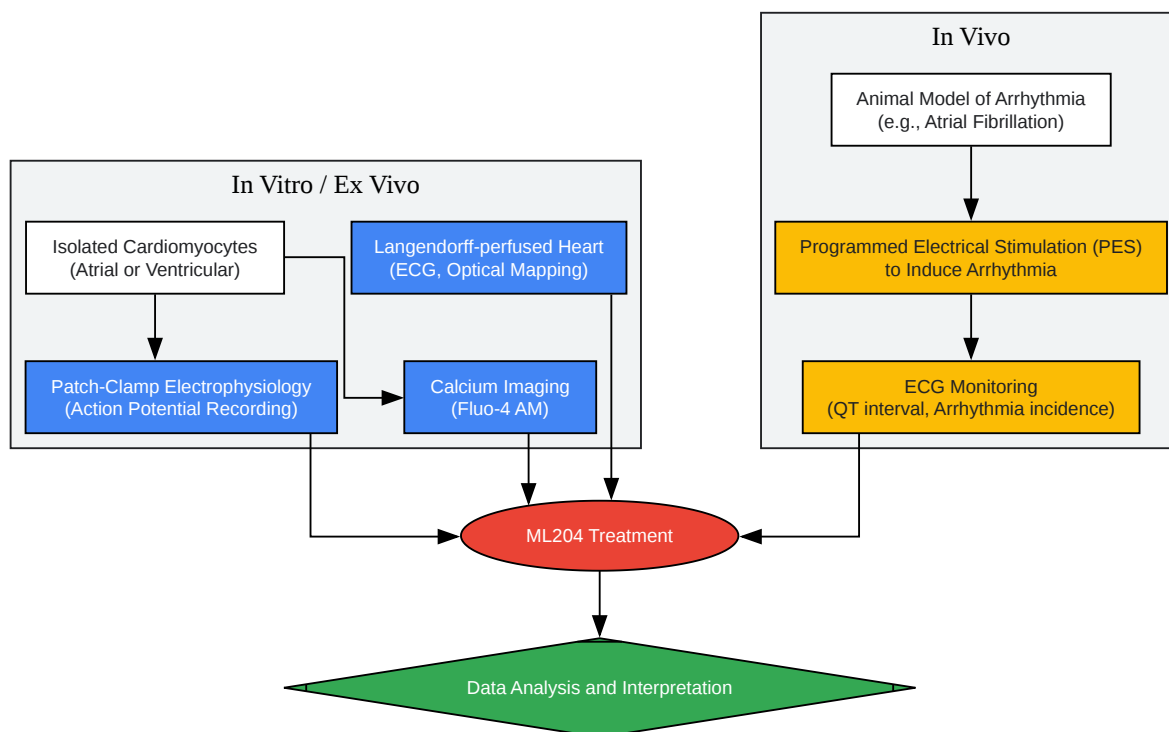
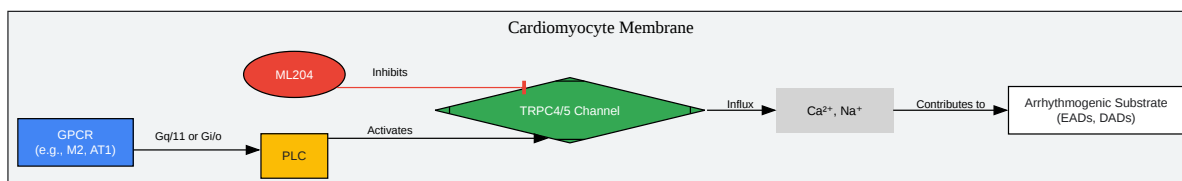
## Data Presentation

The following table summarizes the key quantitative data for **ML204 hydrochloride** based on available literature.

Parameter	Value	Cell Type/Assay Condition	Reference
IC50 (TRPC4 $\beta$ )	0.96 $\mu$ M	HEK293 cells, fluorescent Ca <sup>2+</sup> influx assay ( $\mu$ -opioid receptor stimulation)	[2][3][5]
IC50 (TRPC4 $\beta$ )	2.6 $\mu$ M	Electrophysiological assay	[1]
IC50 (TRPC4 $\beta$ )	2.85 $\pm$ 0.35 $\mu$ M	HEK293 cells, whole-cell patch clamp (GTP $\gamma$ S stimulation)	[4]
IC50 (TRPC4 $\beta$ )	2.91 $\pm$ 2.1 $\mu$ M	HEK293 cells, fluorescent Ca <sup>2+</sup> influx assay (acetylcholine stimulation)	[4]
Inhibition of TRPC5	~65% at 10 $\mu$ M	Electrophysiological assay ( $\mu$ -opioid receptor stimulation)	[4]
Selectivity vs. TRPC6	>19-fold	Fluorescent assay (muscarinic receptor stimulation)	[1][2][3]
Effect on other channels	No significant inhibition (<20%) at 10-20 $\mu$ M	TRPV1, TRPV3, TRPA1, TRPM8, KCNQ2, and native voltage-gated Na <sup>+</sup> , K <sup>+</sup> , and Ca <sup>2+</sup> channels in mouse dorsal root ganglion neurons	[3][4][5]

## Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.



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